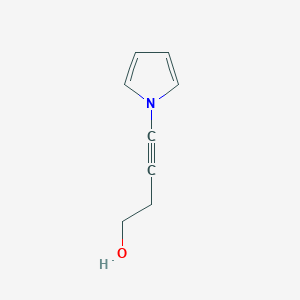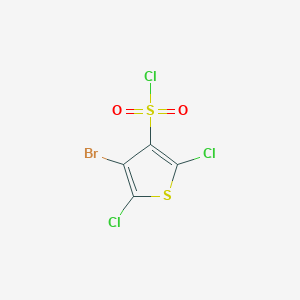
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride
Overview
Description
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C₄BrCl₃O₂S₂ and a molecular weight of 330.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a thiophene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
It is known that this compound can cause severe skin burns and eye damage . This suggests that it may interact with biological tissues in a way that disrupts their normal function.
Result of Action
The result of the action of this compound is severe skin burns and eye damage . This suggests that the compound has a strong cytotoxic effect, damaging cells and tissues upon contact.
Action Environment
The action of this compound can be influenced by environmental factors. For example, exposure to moist air or water can affect its stability . Additionally, the compound’s corrosive properties suggest that it may react with other substances in the environment, potentially altering its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride typically involves the chlorination and bromination of thiophene derivatives. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Bromination: The 2,5-dichlorothiophene is then brominated using bromine in the presence of a solvent like acetic acid to yield 4-bromo-2,5-dichlorothiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to introduce new substituents onto the thiophene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Functionalized Thiophenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific electronic and optical properties.
Biological Studies: Utilized in the development of bioactive compounds and as a reagent in biochemical assays.
Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-sulfonyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2,5-dichlorothiophene: Lacks the sulfonyl chloride group, limiting its use in nucleophilic substitution reactions.
Uniqueness
4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications in organic synthesis, material science, and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3O2S2/c5-1-2(12(8,9)10)4(7)11-3(1)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZODWKWDZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333958 | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-36-9 | |
| Record name | 4-Bromo-2,5-dichloro-3-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[bis(3,5-dimethylphenyl)phosphino]methane](/img/structure/B60575.png)
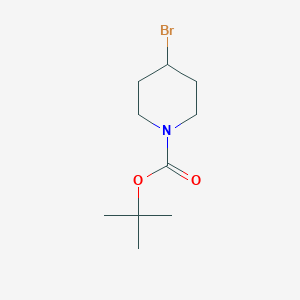

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)
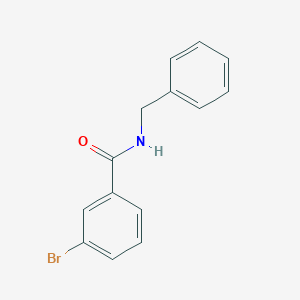
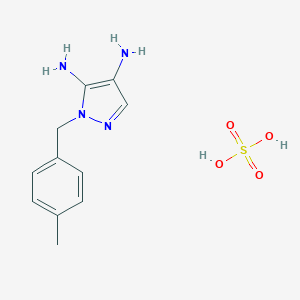
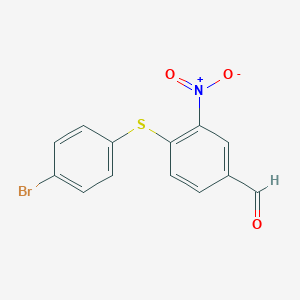
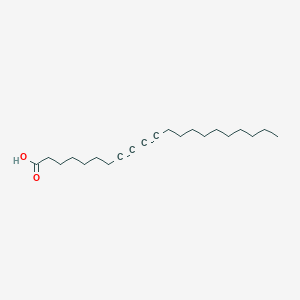


![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)
